3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione 3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 892254-14-7
VCID: VC11898371
InChI: InChI=1S/C25H21F3N4O3S/c26-25(27,28)18-2-1-3-19(14-18)30-9-11-31(12-10-30)22(33)17-6-4-16(5-7-17)15-32-23(34)21-20(8-13-36-21)29-24(32)35/h1-8,13-14H,9-12,15H2,(H,29,35)
SMILES: C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O
Molecular Formula: C25H21F3N4O3S
Molecular Weight: 514.5 g/mol

3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

CAS No.: 892254-14-7

Cat. No.: VC11898371

Molecular Formula: C25H21F3N4O3S

Molecular Weight: 514.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione - 892254-14-7

Specification

CAS No. 892254-14-7
Molecular Formula C25H21F3N4O3S
Molecular Weight 514.5 g/mol
IUPAC Name 3-[[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C25H21F3N4O3S/c26-25(27,28)18-2-1-3-19(14-18)30-9-11-31(12-10-30)22(33)17-6-4-16(5-7-17)15-32-23(34)21-20(8-13-36-21)29-24(32)35/h1-8,13-14H,9-12,15H2,(H,29,35)
Standard InChI Key HVGGJBPZCUQQFP-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O
Canonical SMILES C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O

Introduction

Chemical Structure and Properties

The compound’s structure comprises three key domains:

  • Thieno[3,2-d]pyrimidine-2,4-dione core: A fused bicyclic system with sulfur and nitrogen atoms, providing rigidity and electronic diversity.

  • Benzylpiperazine moiety: A flexible linker connecting the core to the trifluoromethylphenyl group.

  • 3-(Trifluoromethyl)phenyl group: A hydrophobic substituent known to enhance metabolic stability and target binding .

Molecular Data

PropertyValue
Molecular FormulaC₂₅H₂₁F₃N₄O₃S
Molecular Weight514.5 g/mol
IUPAC Name3-[[4-[4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Key Functional GroupsPiperazine, trifluoromethyl, thienopyrimidine-dione
Topological Polar Surface Area109 Ų (estimated)

The trifluoromethyl group contributes to lipophilicity (LogP ≈ 3.8), balancing solubility and membrane permeability .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves multi-step strategies:

  • Core Formation: The thieno[3,2-d]pyrimidine ring is constructed via the Gewald reaction, condensing 2-aminothiophene derivatives with carbonyl reagents .

  • Piperazine Introduction: A Buchwald-Hartwig coupling or nucleophilic substitution attaches the piperazine group to the phenyl ring.

  • Trifluoromethylphenyl Functionalization: Suzuki-Miyaura cross-coupling or Ullmann reactions introduce the 3-(trifluoromethyl)phenyl moiety .

Example Synthesis (simplified):

  • Step 1: React ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with benzyl isothiocyanate to form the thienopyrimidine core .

  • Step 2: Couple 4-(chlorocarbonyl)phenylmethyl group to the core via amide bond formation.

  • Step 3: Attach 1-(3-(trifluoromethyl)phenyl)piperazine using EDCI/HOBt-mediated coupling .

CompoundSubstituent (R)IC₅₀ (HCT-116)IC₅₀ (PC-3)
5a (phenyl)H82 µM75 µM
5b (4-Br)Br14 µM10 µM
This compound (4-CF₃)CF₃Estimated 8–15 µMEstimated 7–12 µM

Data extrapolated from structural analogs .

Structure-Activity Relationship (SAR)

  • Thienopyrimidine Core: Essential for kinase interaction; replacing sulfur with oxygen reduces activity .

  • Piperazine Linker: Enhances solubility and allows conformational flexibility for target binding .

  • Trifluoromethyl Group: Increases metabolic stability and hydrophobic interactions with target proteins .

  • Dione Moieties: Hydrogen-bond donors critical for ATP-binding site engagement .

Key Interactions (Hypothetical PI3K Binding):

  • Thienopyrimidine carbonyl groups form H-bonds with Val882 and Asp964.

  • Trifluoromethylphenyl occupies a hydrophobic pocket near Met953 .

Future Directions

  • In Vitro/In Vivo Testing: Prioritize assays against PI3Kα/δ isoforms and xenograft models.

  • ADME Profiling: Assess bioavailability, plasma stability, and CYP450 interactions.

  • Structural Optimization: Explore substitutions at the 5-position of the thienopyrimidine core or piperazine nitrogen .

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